molecular formula C22H15Cl2NO2S2 B14807543 (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14807543
M. Wt: 460.4 g/mol
InChI Key: DMRBMPOBFOXPHB-NDENLUEZSA-N
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Description

5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a furan ring, a thiazolidinone ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}–3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H15Cl2NO2S2

Molecular Weight

460.4 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)15-7-9-17(23)18(24)11-15/h2-13H,1H3/b20-12-

InChI Key

DMRBMPOBFOXPHB-NDENLUEZSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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